molecular formula C6H7BrN2 B1292473 5-Bromobenzene-1,3-diamine CAS No. 33786-90-2

5-Bromobenzene-1,3-diamine

Cat. No.: B1292473
CAS No.: 33786-90-2
M. Wt: 187.04 g/mol
InChI Key: MCGDFFHOFXZDDV-UHFFFAOYSA-N
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Description

5-Bromobenzene-1,3-diamine is an organic compound with the chemical formula C6H7BrN2. It is also known as 5-bromo-1,3-phenylenediamine. This compound is characterized by the presence of a bromine atom and two amino groups attached to a benzene ring. It is a solid at room temperature and has a molecular weight of 187.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzene-1,3-diamine typically involves a multi-step process. One common method includes the nitration of bromobenzene to form 5-bromo-1,3-dinitrobenzene, followed by the reduction of the nitro groups to amino groups. The reduction can be achieved using reagents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromobenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, while the bromine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its role in different chemical pathways .

Comparison with Similar Compounds

    3,5-Diaminobromobenzene: Similar structure but with different substitution patterns.

    5-Bromo-2,4-diaminotoluene: Contains additional methyl groups.

    5-Bromo-1,3-diamino-2-methylbenzene: Another derivative with a methyl group.

Uniqueness: 5-Bromobenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and amino groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGDFFHOFXZDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633915
Record name 5-Bromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33786-90-2
Record name 5-Bromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium chloride (5.20 g, 97 mmol) was added to a stirred, cooled (room temperature) mixture of 1-bromo-3,5-dinitrobenzene (20 g, 81 mmol) and iron (54.3 g, 972 mmol) in ethanol:water (2:1) and the mixture was stirred at 80° C. for 1 h. The heterogeneous reaction was filtered on celite while hot, concentrated, and diluted with brine. The product was extracted with ethyl acetate, the organic layer washed with brine and dried over Na2SO4. The residue was dissolved in boiling ethyl acetate (˜75 mL), a bit of hexanes was added to form a layer on top of ethyl acetate (˜7.5 mL) and the mixture was left to crystallize overnight. The crystals were filtered, washed with diethyl ether and air-dried to give 5.77 g of 5-bromobenzene-1,3-diamine as a grey solid. MS ESI: [M+H]+ m/z 187.0 and 189.0.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
54.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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